molecular formula C19H22N6O2 B2399471 (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378210-40-3

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2399471
CAS RN: 378210-40-3
M. Wt: 366.425
InChI Key: WEDFSMKAMBWWST-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Purine derivatives have been explored as multitarget drugs for neurodegenerative diseases. A study designed tricyclic xanthine derivatives, including purine structures, to act as dual-target-directed A1/A2A adenosine receptor antagonists. These compounds showed promise for symptomatic and disease-modifying treatments of neurodegenerative diseases, highlighting their potential over single-target therapeutics (Brunschweiger et al., 2014).

Pharmacological Interactions of Methylxanthines

Another study investigated the topology of interactions in polymorphs of methylxanthines (caffeine, theobromine, and theophylline) to understand their biological activity profiles. These insights into the intermolecular interactions could provide preliminary information about the binding nature of similar purine derivatives to their targets, potentially aiding in the development of new pharmacological agents (Latosinska et al., 2014).

Anticancer and Antimicrobial Activities

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with purine derivatives, have shown potent cytotoxic activities against various cancer cell lines and in vivo efficacy against colon tumors in mice. These findings suggest the potential for similar purine compounds to be developed as anticancer agents (Deady et al., 2003).

Synthesis and Applications in Molecular Docking

The microwave-assisted synthesis of coumarin-purine hybrids has been explored for their antioxidant activity and DNA cleavage potential. The study indicates the versatility of purine derivatives in molecular docking and their possible applications in developing anti-diabetic agents through structural and DFT studies (Mangasuli et al., 2019).

properties

IUPAC Name

1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12(2)11-25-15-16(23(4)19(27)24(5)17(15)26)21-18(25)22-20-10-14-8-6-13(3)7-9-14/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDFSMKAMBWWST-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.